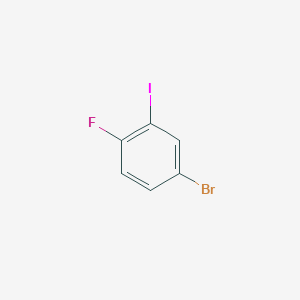

4-Bromo-1-fluoro-2-iodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFI/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNETZJWWXCLUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382266 | |

| Record name | 4-bromo-1-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116272-41-4 | |

| Record name | 4-bromo-1-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-fluoro-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-1-fluoro-2-iodobenzene: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Immediate Release

SHANGHAI, CN — January 8, 2026 — This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the versatile chemical intermediate, 4-Bromo-1-fluoro-2-iodobenzene. With its unique trifunctionalized aromatic core, this compound has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical development and materials science.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, identified by the CAS number 116272-41-4 , is a polyhalogenated benzene derivative.[1] Its structure, featuring three distinct halogen substituents—fluorine, bromine, and iodine—offers chemists a platform for regioselective transformations, making it a prized component in multistep synthetic pathways. The strategic placement of these halogens allows for differential reactivity in a variety of cross-coupling reactions, a cornerstone of modern organic synthesis. This guide will provide a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its utility in the construction of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling, storage, and effective use in chemical reactions. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 116272-41-4 | [1][2] |

| Molecular Formula | C₆H₃BrFI | [2][3] |

| Molecular Weight | 300.89 g/mol | [2][4] |

| Appearance | White to cream or yellow crystalline powder/solid | [3] |

| Melting Point | 48-51 °C | [5] |

| IUPAC Name | This compound | [3][4] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a Sandmeyer-type reaction, starting from a commercially available aniline derivative. The following protocol is a well-established method for its preparation.[1]

Reaction Scheme

Experimental Protocol

-

Dissolution: Under an inert argon atmosphere, dissolve 5-bromo-2-fluoroaniline (45.6 g, 240 mmol) in water (120 mL).

-

Acidification: While stirring, slowly add concentrated hydrochloric acid (120 mL) to the solution.

-

Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath.

-

Diazotization: Add an aqueous solution of sodium nitrite (19.9 g, 288 mmol in 80 mL of water) dropwise, maintaining the temperature at -20 °C. Continue stirring at this temperature for 20 minutes.

-

Iodination: Add an aqueous solution of potassium iodide (59.8 g, 360 mmol in 60 mL of water) to the reaction mixture. Continue stirring for an additional 30 minutes.

-

Work-up and Purification: The reaction mixture is then typically warmed to room temperature, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.

Applications in Organic Synthesis: A Gateway to Molecular Complexity

The trifunctional nature of this compound makes it a highly versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science.[1][6] Its primary utility lies in its differential reactivity in palladium-catalyzed cross-coupling reactions.

Regioselective Cross-Coupling Reactions

The carbon-iodine bond is the most reactive site for oxidative addition to a palladium(0) catalyst, followed by the carbon-bromine bond. This reactivity difference allows for sequential, regioselective cross-coupling reactions. For instance, a Sonogashira or Suzuki coupling can be performed at the iodo position, leaving the bromo group intact for a subsequent coupling reaction. This stepwise approach is invaluable for the synthesis of highly substituted aromatic compounds.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be effectively coupled with various boronic acids or esters. The following is a representative protocol for a Suzuki coupling at the more reactive iodo-position.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

-

Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the flask.

-

Degassing: Purge the mixture with a stream of argon for 10-15 minutes to remove any dissolved oxygen.

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir under an argon atmosphere for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired biaryl product.

Application in Sonogashira Coupling

The Sonogashira coupling is a versatile method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), copper(I) iodide (0.05 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol).

-

Solvent and Base: Add a suitable solvent such as triethylamine or a mixture of DMF and water.

-

Degassing: Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 55 °C) for 1-12 hours, monitoring by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the desired arylalkyne.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray.

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its unique substitution pattern allows for selective and sequential cross-coupling reactions, providing a powerful tool for the construction of complex, highly functionalized aromatic compounds. This guide has provided a comprehensive overview of its synthesis, properties, and key applications, underscoring its value to the scientific community, particularly in the fields of drug discovery and materials science.

References

- PubChem. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene.

- KIT - The Research University in the Helmholtz Association. (n.d.). Synthesis of Bioactive Molecules.

- PubChem. (n.d.). This compound.

- Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction.

- SHINDO-KANO LABORATORY. (n.d.). Synthesis of Bioactive compounds.

- Royal Society of Chemistry. (2017). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides.

- Angene. (n.d.). 2-Bromo-1-fluoro-4-iodobenzene: A Key Intermediate for Advanced Synthesis.

- YouTube. (2023, November 24). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling.

- Journal of Chemical Education. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.

- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros.

- SciELO México. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(4), 289-293. [Link]

Sources

- 1. This compound | 116272-41-4 [chemicalbook.com]

- 2. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-fluoro-1-iodobenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-fluoro-1-iodobenzene | 105931-73-5 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Bromo-1-fluoro-2-iodobenzene for Advanced Chemical Synthesis

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in the field of drug development and materials science. It delves into the core chemical properties, reactivity, and synthetic utility of 4-Bromo-1-fluoro-2-iodobenzene, a versatile tri-halogenated aromatic building block. The content herein is curated to provide not only factual data but also field-proven insights into its application, particularly in modern cross-coupling methodologies.

Introduction: A Molecule of Strategic Importance

This compound (CAS No: 116272-41-4) is a polyhalogenated benzene derivative that has garnered significant interest as a molecular scaffold in organic synthesis.[1] Its unique trifunctional nature, possessing iodo, bromo, and fluoro substituents on a single phenyl ring, offers a platform for sequential and site-selective chemical modifications. This strategic arrangement of halogens, each with distinct reactivity profiles, allows for the controlled and stepwise introduction of various functionalities, making it an invaluable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[2]

Molecular Structure and Physicochemical Properties

The judicious placement of three different halogens on the benzene ring dictates the physical and chemical behavior of this compound. Understanding these properties is paramount for its effective use in synthesis, including reaction setup, solvent selection, and purification strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 116272-41-4 | [3] |

| Molecular Formula | C₆H₃BrFI | [3] |

| Molecular Weight | 300.89 g/mol | [3] |

| Appearance | Off-white to beige crystalline powder, crystals, and/or chunks | |

| Boiling Point | 247 °C | |

| Melting Point | 48-51 °C (lit.) | |

| SMILES | C1=CC(=C(C=C1Br)I)F | [3] |

| InChI | InChI=1S/C6H3BrFI/c7-4-1-2-5(8)6(9)3-4/h1-3H | [3] |

Spectroscopic Characterization: A Theoretical Overview

As of the latest literature review, publicly available, experimentally-derived spectroscopic data for this compound is limited. Therefore, this section provides a predicted analysis based on established principles of spectroscopy and by drawing comparisons with its isomers, such as 4-Bromo-2-fluoro-1-iodobenzene. This theoretical data serves as a guideline for researchers in characterizing this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

| ¹H NMR | The spectrum is expected to show three distinct aromatic protons. The proton ortho to the fluorine will likely appear as a doublet of doublets due to coupling with fluorine and the adjacent proton. The other two protons will also exhibit complex splitting patterns based on their coupling constants. |

| ¹³C NMR | Six distinct aromatic carbon signals are anticipated. The carbon directly attached to fluorine will show a large one-bond C-F coupling constant. The carbons bonded to iodine and bromine will be significantly deshielded. The "heavy atom effect" of iodine and bromine may cause the signals of the carbons they are attached to, to appear at a lower chemical shift than what would be expected based on electronegativity alone. |

| FT-IR (cm⁻¹) | Expected to show characteristic C-H stretching vibrations for an aromatic ring (~3100-3000 cm⁻¹), C=C stretching vibrations within the aromatic ring (~1600-1450 cm⁻¹), and strong C-F, C-Br, and C-I stretching vibrations at lower frequencies. |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ is expected at m/z 300, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Fragmentation would likely involve the loss of the halogen atoms, with the C-I bond being the most probable to cleave first due to its lower bond energy. |

Reactivity and Synthetic Applications: Harnessing Differential Halogen Reactivity

The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl > F. This hierarchy allows for selective functionalization at the C-I bond, followed by reaction at the C-Br bond, while the C-F bond typically remains intact for potential later-stage nucleophilic aromatic substitution.

This selective reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex biaryl and heterocyclic systems from a single, versatile starting material. The Suzuki-Miyaura cross-coupling reaction is a prime example of how this differential reactivity can be exploited.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. It is a robust and widely used method for the formation of carbon-carbon bonds.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This section provides a detailed, field-tested protocol for the selective Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid. The protocol is designed to favor reaction at the more reactive C-I bond.

Materials and Reagents

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Water (degassed)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

-

Catalyst Preparation: In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 mmol) and tricyclohexylphosphine tetrafluoroborate (0.04 mmol) in toluene (2 mL).

-

Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants. Follow this with the addition of toluene (8 mL) and degassed water (1 mL).

-

Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred vigorously under an argon atmosphere for 4-12 hours.

-

Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired mono-arylated product.

Diagram 2: Experimental Workflow for Selective Suzuki Coupling

Caption: A step-by-step workflow for the selective Suzuki-Miyaura coupling.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] It is harmful if swallowed, in contact with skin, or if inhaled.[3] All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile building block for synthetic organic chemistry. Its trifunctional nature, combined with the predictable and differential reactivity of its halogen substituents, provides a powerful tool for the construction of complex molecular architectures. The ability to perform selective cross-coupling reactions, such as the Suzuki-Miyaura coupling, underscores its importance in modern drug discovery and materials science. This guide has provided a comprehensive overview of its chemical properties, a theoretical framework for its spectroscopic characterization, and a practical, field-tested protocol for its application in synthesis.

References

- National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 1-Bromo-4-fluoro-2-iodobenzene. PubChem Compound Database.

- SpectraBase. (n.d.). 1-Bromo-4-fluoro-2-iodobenzene.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.

Sources

4-Bromo-1-fluoro-2-iodobenzene molecular weight

An In-depth Technical Guide to 4-Bromo-1-fluoro-2-iodobenzene (CAS: 116272-41-4)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a tri-halogenated aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis. With a molecular weight of 300.89 g/mol , its utility is defined by the distinct reactivity of its three halogen substituents (I, Br, F), enabling selective, sequential functionalization.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications in cross-coupling reactions, and critical safety protocols. For professionals in drug discovery and materials science, this compound offers a pre-functionalized scaffold for constructing complex molecular architectures with high precision.

Chemical Identity and Core Properties

Precise identification and understanding of the physicochemical properties of this compound are fundamental for its effective use in a laboratory setting. It is crucial to distinguish this specific isomer (CAS: 116272-41-4) from other commercially available regioisomers.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 116272-41-4 | ChemicalBook[2] |

| Molecular Formula | C₆H₃BrFI | PubChem[1] |

| Molecular Weight | 300.89 g/mol | PubChem[1] |

| Synonyms | 5-Bromo-2-fluoroiodobenzene, 3-Iodo-4-fluorobromobenzene | PubChem[1], ChemicalBook[2] |

| Physicochemical Property | Value | Source(s) |

| Appearance | Off-white to beige crystalline powder or chunks | ECHEMI[3] |

| Melting Point | 48-51 °C | ECHEMI[3], ChemicalBook[4] |

| Boiling Point | 243.9 ± 20.0 °C (Predicted) | ECHEMI[3] |

| XLogP3-AA | 3.4 | PubChem[1] |

The Strategic Value of a Tri-Halogenated Scaffold

The primary value of this compound lies not just in its structure, but in the differential reactivity of its halogen atoms. This hierarchy allows chemists to perform sequential, site-selective reactions, a cornerstone of efficient molecular construction. The reactivity towards common palladium-catalyzed cross-coupling reactions follows the order of the carbon-halogen bond strength: C-I < C-Br < C-F.

-

Iodine: The C-I bond is the weakest, making it the most reactive site. It is preferentially targeted in cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations under mild conditions, leaving the bromide and fluoride untouched.[5][6]

-

Bromine: The C-Br bond is stronger and requires more forcing reaction conditions (e.g., different ligands, higher temperatures) to activate. This allows for a second, different functional group to be introduced after the iodide has been reacted.

-

Fluorine: The C-F bond is the strongest and is generally inert to cross-coupling conditions. Instead, it serves as a stable substituent that can modulate the electronic properties and lipophilicity of the final molecule—a highly desirable feature in drug design.[6] It can also participate in nucleophilic aromatic substitution (SₙAr) reactions under specific conditions.[5]

Caption: Reactivity hierarchy of halogens on the benzene ring.

Synthesis and Characterization

Synthetic Protocol via Diazotization

This compound is commonly prepared from a commercially available aniline precursor through a Sandmeyer-type reaction. The following protocol is adapted from established methods.[2]

Starting Material: 5-Bromo-2-fluoroaniline

Workflow:

-

Diazotization: 5-Bromo-2-fluoroaniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to sub-zero temperatures (-20 °C to 0 °C).[2]

-

An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt. The temperature must be strictly controlled to prevent decomposition.

-

Iodination: An aqueous solution of potassium iodide (KI) is then added to the freshly prepared diazonium salt solution.[2]

-

The mixture is stirred, allowing for the displacement of the diazonium group by iodide, which precipitates the product.

-

Work-up and Purification: The crude product is isolated, washed, and purified, typically by recrystallization or column chromatography, to yield the final this compound.

Caption: Synthetic workflow for this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. These methods provide a self-validating system for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by showing the precise electronic environment of each proton and carbon atom. The coupling patterns between fluorine and adjacent protons/carbons are characteristic and confirm the regiochemistry.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present and confirms the aromatic C-H and C-halogen bonds.[7][8]

-

Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, and the characteristic isotopic pattern of bromine helps confirm its presence.

-

Gas Chromatography (GC): GC is often used to determine the purity of the final product.[9]

Applications in Research and Development

This compound is not an end product but a critical intermediate. Its utility is best demonstrated through its application in building more complex molecules.

Protocol: Site-Selective Suzuki Cross-Coupling

This protocol describes the selective functionalization at the C-I position, a common first step in a sequential synthesis.

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), a boronic acid or ester partner (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material is consumed.

-

Work-up: After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the 2-substituted-4-bromo-1-fluorobenzene derivative, which is now ready for a subsequent coupling reaction at the bromine position.

Role in Drug Discovery

The halogenated benzene motif is a privileged structure in medicinal chemistry. This compound serves as a key starting material for various therapeutic agents.

-

Oncology: It is listed as an intermediate for antineoplastic agents like Binimetinib and Venetoclax, highlighting its relevance in cancer research.[10] Its potential use in lung adenocarcinoma research has also been noted.[11]

-

Anticoagulants: The related isomer, 4-bromo-3-fluoroiodobenzene, is used to synthesize selective Factor Xa inhibitors, which are a class of modern anticoagulant drugs.[5] The principles of its differential reactivity are directly applicable.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is mandatory to ensure laboratory safety.

GHS Hazard Classification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]

| Hazard Code | Description | Class |

| H315 | Causes skin irritation | Skin Irritant, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritant, Category 2 |

| H335 | May cause respiratory irritation | STOT SE, Category 3 |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Warning) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Warning) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Warning) |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Keep away from food and drink.[12]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

-

The product may be light-sensitive; storage in a dark place is recommended.[12]

-

Keep under an inert atmosphere for long-term storage to prevent degradation.[10]

References

- PubChem. This compound.

- PubChem. 4-Bromo-2-fluoro-1-iodobenzene.

- Autechaux.

- SpectraBase. 1-Bromo-4-fluoro-2-iodobenzene. [Link]

- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- PubChem. 1-Bromo-4-fluoro-2-iodobenzene.

- Autechaux.

Sources

- 1. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 116272-41-4 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 4-Bromo-2-fluoro-1-iodobenzene | 105931-73-5 [chemicalbook.com]

- 5. ossila.com [ossila.com]

- 6. innospk.com [innospk.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 1-Bromo-4-fluoro-2-iodobenzene | C6H3BrFI | CID 2773370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A15884.14 [thermofisher.com]

- 10. 105931-73-5|4-Bromo-2-fluoro-1-iodobenzene|BLD Pharm [bldpharm.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. downloads.ossila.com [downloads.ossila.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

4-Bromo-1-fluoro-2-iodobenzene structure

An In-depth Technical Guide: 4-Bromo-1-fluoro-2-iodobenzene

An Introduction to a Key Synthetic Building Block

This compound is a tri-halogenated aromatic compound of significant interest to researchers and process chemists, particularly within the pharmaceutical and materials science sectors. Its value lies not in its direct application, but in its utility as a highly versatile intermediate for constructing complex molecular architectures.[1] The strategic placement of three distinct halogens—iodine, bromine, and fluorine—on the benzene ring provides a platform for programmed, sequential chemical modifications. This guide offers a detailed exploration of its structure, a validated synthesis protocol, methods for its characterization, and the strategic principles behind its application in modern organic synthesis.

Compound Profile and Key Properties

A precise understanding of the chemical and physical properties of this compound is fundamental for its safe handling, storage, and application in synthetic protocols.

Chemical Structure and Identifiers

The compound's structure is defined by a benzene ring substituted with fluorine at position 1, iodine at position 2, and bromine at position 4. This specific arrangement is critical to its unique reactivity profile.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 116272-41-4 | [1][2][3] |

| Molecular Formula | C₆H₃BrFI | [2] |

| Molecular Weight | 300.89 g/mol | [2][4] |

| Canonical SMILES | C1=CC(=C(C=C1Br)I)F | [2] |

| InChIKey | JNETZJWWXCLUKM-UHFFFAOYSA-N | [2] |

| Synonyms | 5-Bromo-2-fluoroiodobenzene, 3-Iodo-4-fluorobromobenzene | [2] |

Physicochemical and Safety Data

The compound is typically a solid at room temperature and requires careful handling due to its irritant nature.

| Property | Value | Source |

| Appearance | White to cream or pale brown crystalline solid/powder. | [5] |

| Melting Point | Data for the specific isomer is not consistently reported. Related isomers like 4-Bromo-2-fluoro-1-iodobenzene (CAS 105931-73-5) melt at 48-51 °C. | [6][7] |

| GHS Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). May also be harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). | [2][4] |

| Storage | Store at room temperature in a well-sealed container. | [8] |

Synthesis: A Validated Laboratory Protocol

The most direct and reliable synthesis of this compound is achieved via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting aryl amines into aryl halides.[9][10] The process begins with the diazotization of a commercially available aniline precursor, followed by displacement of the resulting diazonium group with iodide.

Rationale and Strategy

The choice of 5-bromo-2-fluoroaniline as the starting material is strategic, as it already contains the required bromo- and fluoro- substituents in the correct relative positions.[1] The Sandmeyer reaction provides a high-yielding pathway to introduce the iodine atom. The diazotization step, involving the reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), must be conducted at low temperatures (typically below 0 °C) to ensure the stability of the intermediate diazonium salt. The subsequent introduction of potassium iodide leads to the displacement of the dinitrogen group—an excellent leaving group—and the formation of the stable C-I bond.[1]

Detailed Experimental Protocol

This protocol is adapted from established procedures.[1]

Reagents:

-

5-Bromo-2-fluoroaniline (1 equivalent)

-

Concentrated Hydrochloric Acid

-

Water (distilled or deionized)

-

Sodium Nitrite (NaNO₂) (1.2 equivalents)

-

Potassium Iodide (KI) (1.5 equivalents)

-

Diethyl Ether or Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Thiosulfate solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 5-bromo-2-fluoroaniline (e.g., 45.6 g, 240 mmol) in water (120 mL).[1]

-

Cool the suspension in an ice-salt or acetone-dry ice bath to -20 °C.

-

Slowly add concentrated hydrochloric acid (120 mL) while maintaining the low temperature.[1]

-

Prepare a solution of sodium nitrite (19.9 g, 288 mmol) in water (80 mL) and add it dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature does not rise above -15 °C.[1]

-

Stir the resulting mixture vigorously at -20 °C for an additional 20 minutes to ensure complete formation of the diazonium salt.[1]

-

Iodide Displacement: In a separate beaker, dissolve potassium iodide (59.8 g, 360 mmol) in water (60 mL).[1]

-

Add the potassium iodide solution dropwise to the cold diazonium salt solution. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, continue stirring for 30 minutes, then allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.[1]

-

Workup and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, 10% sodium thiosulfate solution (to remove excess iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography (eluting with hexanes) or recrystallization to yield a crystalline solid.

Synthesis Workflow Diagram

Structural Verification

Confirmation of the structure and assessment of purity are achieved through a combination of standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | The spectrum will show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. Each signal will exhibit complex splitting patterns due to both proton-proton (ortho, meta) and proton-fluorine couplings. |

| ¹³C NMR | Six signals are expected for the aromatic carbons. The carbon directly bonded to fluorine (C1) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings, respectively. The chemical shifts will be influenced by the electronegativity and heavy atom effects of the three different halogen substituents. |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift providing confirmation of the fluorine's electronic environment. |

| Mass Spec. | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), confirming the elemental composition. |

| Infrared (IR) | The spectrum will show characteristic C-H stretching frequencies for the aromatic ring (~3100-3000 cm⁻¹), C=C ring stretching (~1600-1450 cm⁻¹), and strong absorptions corresponding to C-F, C-Br, and C-I bonds in the fingerprint region. |

Core Application: A Platform for Sequential Cross-Coupling

The primary strategic value of this compound lies in the differential reactivity of its three carbon-halogen bonds.[11] This allows chemists to perform sequential, site-selective cross-coupling reactions, building molecular complexity in a controlled manner.

The Principle of Differential Halogen Reactivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), the first and rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The activation barrier for this step is highly dependent on the halogen, following a well-established trend:

C–I > C–Br > C–Cl >> C–F

This reactivity hierarchy is a direct consequence of the decreasing carbon-halogen bond dissociation energies down the group. For this compound:

-

The C-I bond is the weakest and most reactive, readily undergoing oxidative addition under mild conditions.[11]

-

The C-Br bond is stronger and requires more forcing conditions (e.g., higher temperatures, different ligands) to react.

-

The C-F bond is the strongest and is generally inert to standard palladium cross-coupling conditions, making it a stable substituent that can be carried through multiple synthetic steps.[12]

This predictable reactivity allows for a two- or even three-step synthetic sequence on the same aromatic core. A reaction can be performed selectively at the iodine position, the product isolated, and then a second, different reaction can be carried out at the bromine position.

Synthetic Strategy Workflow

The following diagram illustrates a general strategy for a sequential Suzuki and Sonogashira coupling.

This selective approach is invaluable in drug discovery and materials science, where precise control over the final structure is necessary to achieve desired biological activity or physical properties.[11][13]

Conclusion

This compound is more than a simple halogenated solvent; it is a sophisticated tool for the modern synthetic chemist. Its value is derived from the predictable and hierarchical reactivity of its three distinct halogen substituents. By enabling programmed, sequential cross-coupling reactions, it serves as a powerful and versatile scaffold for the efficient construction of complex, highly functionalized aromatic molecules. This capability makes it an indispensable intermediate for researchers and drug development professionals aiming to synthesize novel pharmaceutical agents, agrochemicals, and advanced materials.[14][15]

References

- PubChem. This compound | C6H3BrFI | CID 2782750.

- PubChem. 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516.

- Wikipedia. Sandmeyer reaction.

- National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review.

- Organic Chemistry Portal. Sandmeyer Reaction.

- PubChem. 1-Bromo-4-fluoro-2-iodobenzene | C6H3BrFI | CID 2773370.

- SpectraBase. 1-Bromo-4-fluoro-2-iodobenzene.

- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- Wikipedia. 1-Bromo-4-fluorobenzene.

- Google Patents. US8088960B2 - Process for the production of substituted bromobenzenes.

- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

Sources

- 1. This compound | 116272-41-4 [chemicalbook.com]

- 2. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 116272-41-4|this compound|BLD Pharm [bldpharm.com]

- 4. 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-fluoro-1-iodobenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-Bromo-2-fluoro-1-iodobenzene | 105931-73-5 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 116272-41-4・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ossila.com [ossila.com]

- 12. mdpi.com [mdpi.com]

- 13. innospk.com [innospk.com]

- 14. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 15. innospk.com [innospk.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-fluoro-2-iodobenzene

Introduction: The Strategic Importance of 4-Bromo-1-fluoro-2-iodobenzene

This compound is a polyhalogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its utility stems from the orthogonal reactivity of its three distinct halogen substituents. The iodine atom is highly susceptible to participation in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, due to the relatively weak carbon-iodine bond. The bromine atom offers a secondary site for similar cross-coupling reactions under slightly more forcing conditions, allowing for sequential, site-selective functionalization. The fluorine atom, in contrast, is generally more stable towards these coupling reactions but can be activated for nucleophilic aromatic substitution. This differential reactivity makes this compound a versatile building block for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and advanced materials.[2] This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable compound, grounded in the principles of the Sandmeyer reaction.

Core Synthesis Pathway: A Modified Sandmeyer Approach

The most reliable and scalable synthesis of this compound proceeds via a two-step, one-pot diazotization-iodination sequence starting from 5-bromo-2-fluoroaniline. This method is a variation of the classic Sandmeyer reaction, which is a cornerstone of aromatic chemistry for converting aryl amines into aryl halides.[3][4][5] The overall transformation involves the conversion of the amino group into a diazonium salt, which is an excellent leaving group (N₂), followed by its substitution with an iodide ion.

Reaction Scheme

Caption: Overall synthesis scheme for this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 5-Bromo-2-fluoroaniline | 190.02 | 45.6 g | 240 mmol | Starting material |

| Concentrated HCl | 36.46 | 120 mL | ~1.44 mol | Acid catalyst and solvent |

| Sodium Nitrite (NaNO₂) | 69.00 | 19.9 g | 288 mmol | Diazotizing agent |

| Potassium Iodide (KI) | 166.00 | 59.8 g | 360 mmol | Iodide source |

| Deionized Water | 18.02 | As needed | - | Solvent |

| Hexane | - | As needed | - | Extraction solvent |

| Saturated NaHCO₃ (aq) | - | As needed | - | Neutralizing wash |

| Saturated Na₂SO₃ (aq) | - | As needed | - | Reducing wash |

| Anhydrous Na₂SO₄ | - | As needed | - | Drying agent |

Procedure:

-

Aniline Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-bromo-2-fluoroaniline (45.6 g, 240 mmol) in 120 mL of deionized water.

-

Acidification: While stirring, slowly add 120 mL of concentrated hydrochloric acid to the aniline suspension. The mixture will warm up; ensure it is well-stirred to form the aniline hydrochloride salt.

-

Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetone). It is critical to maintain a low temperature to ensure the stability of the diazonium salt intermediate.[6]

-

Diazotization: Dissolve sodium nitrite (19.9 g, 288 mmol) in 80 mL of water. Add this solution dropwise to the cooled aniline hydrochloride suspension via the dropping funnel. The rate of addition should be controlled to maintain the temperature below -15 °C. The reaction is complete when a slight excess of nitrous acid is detected using starch-iodide paper. Continue stirring at -20 °C for an additional 20 minutes.[1]

-

Iodination: Prepare a solution of potassium iodide (59.8 g, 360 mmol) in 60 mL of water. Add this KI solution to the cold diazonium salt suspension. A vigorous evolution of nitrogen gas will be observed. Allow the reaction to stir for 30 minutes at low temperature, then let it warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.[1]

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel and extract with hexane (3 x 150 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and saturated aqueous sodium sulfite solution (to remove any residual iodine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude residue can be purified by silica gel column chromatography using hexane as the eluent to yield the final product, 5-bromo-2-fluoroiodobenzene (an isomer of the target molecule, with the same molecular formula and a similar synthesis pathway).[1] A yield of approximately 76% (54.6 g) can be expected.[1]

Mechanistic Insights: The "Why" Behind the Protocol

Diazotization

The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite and hydrochloric acid.[6] The nitrous acid is then protonated by the excess strong acid to form the nitrosonium ion (NO⁺), which is a potent electrophile.[7]

Caption: Formation of the electrophilic nitrosonium ion.

The primary aromatic amine (5-bromo-2-fluoroaniline) then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium salt.[8] Maintaining a low temperature is crucial because diazonium salts, while more stable than their aliphatic counterparts, can decompose at higher temperatures.[7]

The Sandmeyer-Type Iodination

The substitution of the diazonium group with iodide does not strictly require a copper catalyst, unlike the classic Sandmeyer reactions for chlorides and bromides.[4][5] The iodide ion is a strong enough nucleophile to directly attack the diazonium salt. The reaction proceeds through a radical mechanism, initiated by a single-electron transfer from the iodide ion to the diazonium salt. This forms an aryl radical, nitrogen gas, and an iodine radical. The aryl radical then combines with the iodine radical to form the final product.[4]

Caption: Experimental workflow for the synthesis of this compound.

Safety and Hazard Considerations

-

Aryl Diazonium Salts: These intermediates are potentially explosive, especially when isolated in a dry state. The one-pot procedure described herein minimizes this risk by keeping the diazonium salt in a cold aqueous solution.

-

Reagents: Concentrated hydrochloric acid is corrosive. Sodium nitrite is an oxidizing agent and is toxic if ingested. Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work within a well-ventilated fume hood.

-

Gas Evolution: The reaction produces nitrogen gas, which can cause pressure buildup if the reaction vessel is not adequately vented.

Characterization

The final product, this compound, is a solid at room temperature. Its identity and purity should be confirmed using standard analytical techniques such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the substitution pattern on the aromatic ring.

-

Mass Spectrometry: To confirm the molecular weight (300.89 g/mol ).[9]

-

Infrared Spectroscopy: To identify characteristic vibrations of the C-Br, C-F, and C-I bonds.

Conclusion

The synthesis of this compound via the diazotization of 5-bromo-2-fluoroaniline followed by iodination is a robust and efficient method. By carefully controlling the reaction temperature and stoichiometry, researchers can reliably produce this versatile building block for applications in drug discovery and materials science. The mechanistic understanding of the diazotization and Sandmeyer-type processes is key to troubleshooting and optimizing this important transformation.

References

- Grokipedia. Sandmeyer reaction.

- L.S.College, Muzaffarpur. (2022-01-21). Sandmeyer reaction.

- Wikipedia. Sandmeyer reaction. [Link]

- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

- Illustrated Glossary of Organic Chemistry. Sandmeyer reaction. [Link]

- PubChem. This compound. [Link]

- Online Chemistry notes. (2023-05-25). Diazotization reaction: Mechanism and Uses. [Link]

- Chemistry LibreTexts. (2019-06-05). 14.

- YouTube. (2024-02-22).

Sources

- 1. This compound | 116272-41-4 [chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. grokipedia.com [grokipedia.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Bromo-1-fluoro-2-iodobenzene IUPAC name

An In-depth Technical Guide to 4-Bromo-1-fluoro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 116272-41-4), a versatile polyhalogenated aromatic compound. Its unique substitution pattern, featuring three distinct halogen atoms, makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document will delve into its chemical properties, synthesis, reactivity, applications, and safety protocols, offering a critical resource for professionals in drug development and chemical research.

Nomenclature and Structure

The nomenclature of polysubstituted benzene derivatives follows the IUPAC rules, which prioritize substituents based on alphabetical order when locants are not a deciding factor. For the compound , the correct IUPAC name is This compound [1].

-

IUPAC Name: this compound[1]

-

CAS Number: 116272-41-4[1]

-

Molecular Formula: C₆H₃BrFI[1]

-

Synonyms: 5-bromo-2-fluoroiodobenzene, 3-iodo-4-fluorobromobenzene, 1-bromo-4-fluoro-3-iodobenzene[1]

The structure of this compound is a benzene ring with bromine, fluorine, and iodine atoms at positions 4, 1, and 2, respectively.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 300.89 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 34-38 °C | [3] |

| Boiling Point | 80 °C at 2.5 mmHg | [3] |

| Density | 2.281 g/cm³ | [3] |

| Flash Point | >230 °F | [4] |

Synthesis and Reactivity

Synthetic Pathway

This compound is typically synthesized from a substituted aniline precursor through a Sandmeyer-type reaction. A common starting material is 5-bromo-2-fluoroaniline[5]. The synthesis involves a diazotization reaction followed by the introduction of iodine.

Experimental Protocol: Synthesis of this compound [5]

-

Dissolution: Under an argon atmosphere, dissolve 5-bromo-2-fluoroaniline (45.6 g, 240 mmol) in water (120 mL).

-

Acidification: While stirring, slowly add concentrated hydrochloric acid (120 mL).

-

Cooling: Cool the reaction mixture to -20 °C.

-

Diazotization: Add a solution of sodium nitrite (19.9 g, 288 mmol) in water (80 mL) dropwise, maintaining the temperature at -20 °C. Continue stirring for 20 minutes.

-

Iodination: Add a solution of potassium iodide (59.8 g, 360 mmol) in water (60 mL) and continue to stir for an additional 30 minutes.

-

Work-up: The resulting product can be isolated through extraction and purified by distillation or chromatography.

Reactivity Profile

The reactivity of this compound is dictated by the three different halogen substituents. This differential reactivity is the cornerstone of its utility as a synthetic intermediate. The iodine and bromine atoms are particularly susceptible to participating in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings[6]. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in these reactions, allowing for selective functionalization. The fluorine atom can participate in nucleophilic aromatic substitution reactions, though this typically requires harsh conditions or an activated substrate[7].

Below is a diagram illustrating the selective reactivity in cross-coupling reactions.

Sources

- 1. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 116272-41-4 [chemicalbook.com]

- 6. innospk.com [innospk.com]

- 7. ossila.com [ossila.com]

4-Bromo-1-fluoro-2-iodobenzene safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-1-fluoro-2-iodobenzene

For researchers, scientists, and drug development professionals, this compound is a valuable building block in organic synthesis, prized for its distinct reactive sites that allow for sequential, site-selective cross-coupling reactions.[1][2] However, its utility in the laboratory is matched by a critical need for rigorous safety protocols. This guide provides a comprehensive overview of the hazards associated with this compound and details the necessary procedures for its safe handling, storage, and disposal.

Understanding the Hazard Profile

This compound is a multi-halogenated aromatic compound that, while stable under normal conditions, presents several health hazards.[3] The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.[4][5] For this compound, the GHS classification indicates that it is an irritant and may be harmful if inhaled, swallowed, or comes into contact with skin.[6][7]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][6][7][8] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3][6][7][8] |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[7][8] |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[6][7] |

| Acute toxicity, dermal | 4 | H312: Harmful in contact with skin[6][7] |

| Acute toxicity, inhalation | 4 | H332: Harmful if inhaled[6][7] |

Note: The GHS classifications are based on aggregated data and may vary slightly between suppliers.[6][7] It is crucial to always consult the specific Safety Data Sheet (SDS) provided with the product.

The "Exclamation Mark" pictogram is the primary GHS symbol associated with this compound, indicating its irritant and acute toxicity hazards.[4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety strategy for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment. The hierarchy of controls should always be prioritized, with engineering solutions being the first line of defense.

Engineering Controls

Given the respiratory irritation potential, all work with this compound should be conducted in a well-ventilated area.[3][9][10] A certified chemical fume hood is mandatory for all procedures that may generate dust or vapors.[3] Eyewash stations and safety showers must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin and eye contact. The following PPE is required when handling this compound:

-

Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential.[3][11] A face shield should be worn in situations with a higher risk of splashing.[12]

-

Skin Protection:

-

Gloves: Wear protective gloves, such as nitrile rubber, that are resistant to chemical permeation.[3] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

Additional Protection: For larger quantities or in situations with a high risk of exposure, consider a PVC apron or a full protective suit.

-

The following diagram illustrates the decision-making process for selecting the appropriate level of control.

Caption: A workflow for selecting appropriate controls based on risk assessment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to minimizing the risk of exposure and ensuring the stability of the compound.

Handling

-

Avoid all personal contact, including the inhalation of dust or vapors.

-

Use in a well-ventilated area, preferably a chemical fume hood.[3][9][10]

-

Keep away from heat, sparks, and open flames.[12]

-

Take precautionary measures against static discharge.[12]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[10]

Storage

-

The product may be light-sensitive; store in the dark.[10]

-

Store away from incompatible materials, such as strong oxidizing agents.[3]

Emergency Procedures: First Aid and Spill Response

In the event of an exposure or spill, a rapid and informed response is crucial.

First Aid Measures

Table 2: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[3][9] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9][13] |

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[3] Do not use combustible materials like sawdust.[3]

-

Collect: Carefully sweep or scoop up the absorbed material into a suitable, closed container for disposal.[3]

-

Clean: Wash the spill area with soap and water.[14]

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[3][10]

The following diagram outlines the decision-making process for responding to a spill.

Caption: A decision tree for responding to a chemical spill.

Toxicological and Ecological Information

Toxicological Profile

There is no acute toxicity information available for this specific product.[3] However, based on its GHS classification, it is considered harmful if swallowed, inhaled, or in contact with skin.[6][7] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[12] The toxicological properties have not been fully investigated.[12]

Ecological Information

There is no specific data available regarding the environmental impact of this compound. However, it is good practice to prevent its release into the environment.[10][15] This substance is not expected to be readily biodegradable.

Disposal Considerations

Waste disposal must be conducted in strict accordance with all applicable federal, state, and local regulations.[3][9][10] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[16] It is recommended to use a licensed disposal company.[13]

Conclusion

This compound is a valuable reagent for synthetic chemistry, but it requires careful and informed handling. By understanding its hazard profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can safely harness its synthetic potential. Always prioritize safety and consult the most up-to-date Safety Data Sheet before commencing any work.

References

- This compound | C6H3BrFI | CID 2782750. PubChem.

- 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516. PubChem.

- 1-BROMO-4-FLUOROBENZENE. SD Fine-Chem.

- 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Agilent Technologies.

- 1-Bromo-4-fluoro-2-iodobenzene | C6H3BrFI | CID 2773370. PubChem.

- GHS Classification (Rev.11, 2025) Summary. PubChem.

- GHS Hazard Classification: Everything You Need to Know. (2014, May 20). ERA Environmental.

- Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives. NCBI.

- This compound | 116272-41-4. J&K Scientific.

- GHS Classification Summary (Rev.8, 2019). PubChem - NIH.

- GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). UNECE.

Sources

- 1. This compound | 116272-41-4 [chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. era-environmental.com [era-environmental.com]

- 6. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Bromo-4-fluoro-2-iodobenzene | C6H3BrFI | CID 2773370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. agilent.com [agilent.com]

- 16. fishersci.com [fishersci.com]

A Guide to the Spectroscopic Characterization of 4-Bromo-1-fluoro-2-iodobenzene and Its Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance and Analytical Challenges of a Polyhalogenated Aromatic Building Block

4-Bromo-1-fluoro-2-iodobenzene (CAS No. 116272-41-4) is a polyhalogenated aromatic compound that serves as a versatile building block in organic synthesis.[1][2] Its utility stems from the distinct reactivity of its three halogen substituents (iodine, bromine, and fluorine), which allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This makes it a valuable precursor for the synthesis of complex molecules in pharmaceutical and materials science research.[2]

However, the very structural complexity that makes this molecule synthetically attractive also presents a challenge for its unambiguous characterization. A definitive and publicly accessible repository of the complete spectroscopic data for this compound is notably scarce. This guide, therefore, adopts a comprehensive approach by not only discussing the theoretical underpinnings of its spectroscopic analysis but also by leveraging the available data from its close isomers, such as 4-Bromo-2-fluoro-1-iodobenzene and 1-Bromo-4-fluoro-2-iodobenzene, to provide a robust framework for its characterization.

This document will provide an in-depth analysis of the expected features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound. By combining theoretical principles with empirical data from related structures, this guide aims to equip researchers with the necessary tools to confidently identify and characterize this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a substituted benzene ring like that in this compound, NMR provides precise information about the electronic environment of each hydrogen, carbon, and fluorine nucleus.

¹H NMR Spectroscopy: The Influence of Halogen Substituents on Proton Chemical Shifts

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the three protons on the benzene ring. The chemical shift of each proton is influenced by the electron-withdrawing inductive effects and electron-donating resonance effects of the halogen substituents. The multiplicity of each signal will be determined by the coupling of each proton to its neighbors, including through-space coupling to the fluorine atom.

To illustrate the expected pattern, we can examine the ¹H NMR data for the isomer 4-Bromo-2-fluoro-1-iodobenzene .[3] While the exact chemical shifts will differ due to the different substituent positions, the coupling patterns and general principles of interpretation are directly applicable.

Table 1: Predicted ¹H NMR Data for this compound (Based on Spectroscopic Principles)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~ 7.8 - 8.2 | d (doublet) | ³J(H-H) ≈ 8-9 |

| H-5 | ~ 7.4 - 7.7 | dd (doublet of doublets) | ³J(H-H) ≈ 8-9, ⁴J(H-H) ≈ 2-3 |

| H-6 | ~ 7.1 - 7.4 | d (doublet) | ⁴J(H-H) ≈ 2-3 |

Note: These are predicted values. Actual values may vary based on solvent and experimental conditions.

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy: The "Heavy Atom" Effect and C-F Coupling

The ¹³C NMR spectrum of this compound will display six signals for the six aromatic carbons. A key feature will be the large coupling constant between the carbon atom directly bonded to fluorine (C-1) and the ¹⁹F nucleus (¹J(C-F)), which can range from 240-260 Hz. The carbons ortho and meta to the fluorine will also show smaller C-F couplings.

A noteworthy phenomenon in the ¹³C NMR of halogenated compounds is the "heavy atom effect," where bromine and iodine cause an upfield shift (to lower ppm values) of the carbon to which they are attached. This is counterintuitive to their electronegativity and is due to the large electron clouds of these atoms inducing shielding.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J(C-F), Hz) | Rationale |

| C-1 | ~ 160-165 | ¹J ≈ 245-255 | Directly attached to highly electronegative F; large ¹J(C-F). |

| C-2 | ~ 90-95 | ²J ≈ 20-25 | "Heavy atom effect" from iodine causes significant upfield shift. |

| C-3 | ~ 135-140 | ³J ≈ 5-10 | |

| C-4 | ~ 120-125 | ⁴J ≈ 0-5 | "Heavy atom effect" from bromine causes an upfield shift. |

| C-5 | ~ 130-135 | ³J ≈ 5-10 | |

| C-6 | ~ 115-120 | ²J ≈ 20-25 | Ortho to F, expected to be shielded. |

Note: These are predicted values. Actual values will depend on the solvent and experimental conditions.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides a single peak for the fluorine atom in this compound. The chemical shift will be influenced by the other substituents on the ring. This spectrum is often the simplest to interpret and provides a clear confirmation of the presence of fluorine.

Workflow for NMR Data Acquisition and Interpretation

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium-Weak |

| 1600-1550 | C=C stretch (aromatic ring) | Medium |

| 1475-1425 | C=C stretch (aromatic ring) | Medium |

| 1250-1150 | C-F stretch | Strong |

| 850-750 | C-H out-of-plane bend | Strong |

| Below 700 | C-Br and C-I stretches | Medium-Strong |

Experimental Protocol for ATR-IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common technique.

The most characteristic feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 m/z units.

For the related isomer 4-Bromo-2-fluoro-1-iodobenzene , the NIST database reports a top peak at m/z 300 and a second highest at m/z 302, which corresponds to the molecular ion peaks for C₆H₃⁷⁹BrFI⁺ and C₆H₃⁸¹BrFI⁺.[6]

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Ion | Comments |

| 300, 302 | [C₆H₃BrFI]⁺ (M⁺) | Molecular ion peaks, showing the characteristic 1:1 isotopic pattern for bromine. |

| 173, 175 | [C₆H₃BrF]⁺ | Loss of an iodine radical ([M-I]⁺). |

| 221 | [C₆H₃FI]⁺ | Loss of a bromine radical ([M-Br]⁺). |

| 94 | [C₆H₃F]⁺ | Loss of both bromine and iodine. |

Logical Relationship of Spectroscopic Data

Caption: Interrelation of different spectroscopic techniques for structural elucidation.

Conclusion: A Synergistic Approach to Characterization

The comprehensive spectroscopic characterization of this compound requires a synergistic approach, integrating data from NMR, IR, and Mass Spectrometry. While a complete, verified dataset for this specific molecule remains elusive in the public domain, a thorough understanding of spectroscopic principles, combined with the analysis of its readily available isomers, provides a robust framework for its identification and structural confirmation. The protocols and interpretive guidelines presented in this guide offer researchers a solid foundation for the analysis of this and other complex polyhalogenated aromatic compounds, ensuring the integrity and accuracy of their synthetic and developmental research.

References

- SpectraBase. 1-Bromo-4-fluoro-2-iodobenzene. [Link]

- PubChem. 4-Bromo-2-fluoro-1-iodobenzene.

- PubChem. 1-Bromo-4-fluoro-2-iodobenzene.

- PubChem. This compound.

- The Royal Society of Chemistry.

Sources

- 1. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 116272-41-4 [chemicalbook.com]

- 3. 4-Bromo-2-fluoro-1-iodobenzene(105931-73-5) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]